molecular formula C21H25N5O2 B12175052 N-(2-(1H-indol-3-yl)ethyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide

N-(2-(1H-indol-3-yl)ethyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide

Cat. No.: B12175052
M. Wt: 379.5 g/mol
InChI Key: QPPOBPLLUCSPNP-UHFFFAOYSA-N
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Description

“N-(2-(1H-indol-3-yl)ethyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide” is a complex organic compound that features an indole moiety, a methoxypyridazine ring, and a piperidine carboxamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-(1H-indol-3-yl)ethyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Moiety: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis.

    Attachment of the Ethyl Linker: The indole can be alkylated using ethyl bromide under basic conditions.

    Synthesis of the Methoxypyridazine Ring: This can be achieved through a series of reactions starting from pyridazine derivatives.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions.

    Coupling Reactions: The final step involves coupling the indole-ethyl derivative with the methoxypyridazine-piperidine carboxamide under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds would typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions could target the carboxamide group.

    Substitution: The methoxypyridazine ring may undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized indole derivatives, reduced carboxamide derivatives, and substituted methoxypyridazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, it might be studied for its potential interactions with biological macromolecules like proteins and nucleic acids.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In industry, it might find applications in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of “N-(2-(1H-indol-3-yl)ethyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide” would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The indole moiety could facilitate interactions with aromatic amino acids in proteins, while the piperidine carboxamide could enhance binding affinity through hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1H-indol-3-yl)ethyl)-1-(pyridazin-3-yl)piperidine-4-carboxamide
  • N-(2-(1H-indol-3-yl)ethyl)-1-(6-methoxypyrimidin-3-yl)piperidine-4-carboxamide

Uniqueness

The presence of the methoxypyridazine ring in “N-(2-(1H-indol-3-yl)ethyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide” might confer unique electronic properties and steric effects, potentially leading to distinct biological activities compared to similar compounds.

Properties

Molecular Formula

C21H25N5O2

Molecular Weight

379.5 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide

InChI

InChI=1S/C21H25N5O2/c1-28-20-7-6-19(24-25-20)26-12-9-15(10-13-26)21(27)22-11-8-16-14-23-18-5-3-2-4-17(16)18/h2-7,14-15,23H,8-13H2,1H3,(H,22,27)

InChI Key

QPPOBPLLUCSPNP-UHFFFAOYSA-N

Canonical SMILES

COC1=NN=C(C=C1)N2CCC(CC2)C(=O)NCCC3=CNC4=CC=CC=C43

Origin of Product

United States

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